molecular formula C70H123F3N16O21 B12299591 Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA

Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA

Cat. No.: B12299591
M. Wt: 1581.8 g/mol
InChI Key: WCUGBARJLYQTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide is composed of alternating sequences of lysine, leucine, and aspartic acid residues, with an acetyl group at the N-terminus and an amide group at the C-terminus. The trifluoroacetic acid (TFA) is often used as a counterion in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting parameters such as reaction time, temperature, and solvent use.

Chemical Reactions Analysis

Types of Reactions

The peptide Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify the side chains of amino acids like lysine and aspartic acid.

    Reduction: Reductive conditions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Carbodiimides for coupling reactions, protecting group reagents like Fmoc and Boc.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA is used as a model peptide to study peptide synthesis, folding, and stability. It serves as a standard in analytical techniques like mass spectrometry and chromatography.

Biology

In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can be labeled with fluorescent tags for imaging studies.

Medicine

In medicine, peptides like This compound are explored for their therapeutic potential. They can be designed to mimic natural peptides involved in signaling pathways, potentially leading to new treatments for diseases.

Industry

In the industrial sector, synthetic peptides are used in the development of new materials, such as hydrogels and nanomaterials. They are also used in the production of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, and other proteins to modulate cellular processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA: A shorter version of the peptide with similar properties.

    Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-NH2.TFA: A peptide with an additional lysine-leucine-aspartic acid sequence.

    Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2: A peptide without the trifluoroacetic acid counterion.

Uniqueness

The uniqueness of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA lies in its specific sequence and structure, which confer distinct properties and functions

Properties

Molecular Formula

C70H123F3N16O21

Molecular Weight

1581.8 g/mol

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C68H122N16O19.C2HF3O2/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69;3-2(4,5)1(6)7/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91);(H,6,7)

InChI Key

WCUGBARJLYQTSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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